molecular formula C13H18ClNOS B11957568 S-(1-piperidinylmethyl) benzenecarbothioate hydrochloride CAS No. 886-07-7

S-(1-piperidinylmethyl) benzenecarbothioate hydrochloride

Cat. No.: B11957568
CAS No.: 886-07-7
M. Wt: 271.81 g/mol
InChI Key: ZRCQHPJPQXKYRK-UHFFFAOYSA-N
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Description

S-(1-piperidinylmethyl) benzenecarbothioate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of S-(1-piperidinylmethyl) benzenecarbothioate hydrochloride involves several steps. One common method includes the reaction of benzenecarbothioic acid with 1-piperidinylmethanol in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux and using a solvent such as toluene or dichloromethane. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .

Chemical Reactions Analysis

S-(1-piperidinylmethyl) benzenecarbothioate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

S-(1-piperidinylmethyl) benzenecarbothioate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of S-(1-piperidinylmethyl) benzenecarbothioate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

S-(1-piperidinylmethyl) benzenecarbothioate hydrochloride can be compared with other similar compounds, such as:

    S-(1-piperidinylmethyl) benzenecarbothioate: Lacks the hydrochloride group, which may affect its solubility and reactivity.

    S-(1-piperidinylmethyl) benzenecarbothioate sulfate: Contains a sulfate group instead of hydrochloride, leading to different chemical properties and applications.

    S-(1-piperidinylmethyl) benzenecarbothioate nitrate:

Properties

CAS No.

886-07-7

Molecular Formula

C13H18ClNOS

Molecular Weight

271.81 g/mol

IUPAC Name

S-(piperidin-1-ylmethyl) benzenecarbothioate;hydrochloride

InChI

InChI=1S/C13H17NOS.ClH/c15-13(12-7-3-1-4-8-12)16-11-14-9-5-2-6-10-14;/h1,3-4,7-8H,2,5-6,9-11H2;1H

InChI Key

ZRCQHPJPQXKYRK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CSC(=O)C2=CC=CC=C2.Cl

Origin of Product

United States

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